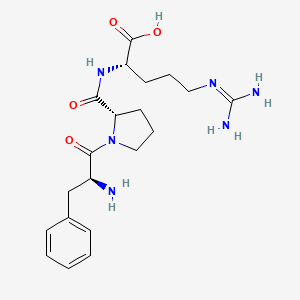

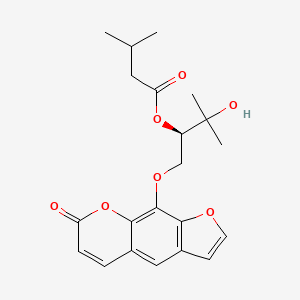

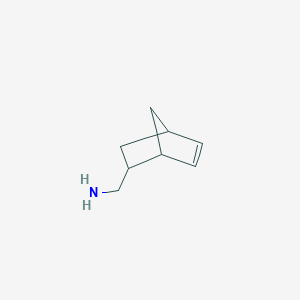

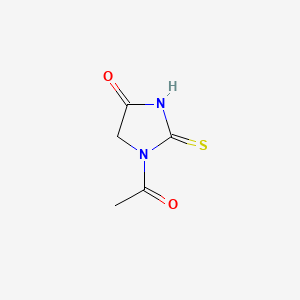

![molecular formula C6H3NS3 B1331154 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione CAS No. 3445-78-1](/img/structure/B1331154.png)

3H-[1,2]dithiolo[3,4-b]pyridine-3-thione

Vue d'ensemble

Description

3H-[1,2]dithiolo[3,4-b]pyridine-3-thione is a sulfur-containing heterocycle that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The interest in this compound is partly due to its role as a precursor in synthesizing various heterocyclic systems and its potential biological activities .

Synthesis Analysis

The synthesis of 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione and its derivatives involves several methods. One approach includes the reaction of pyridinium 1,4-zwitterionic thiolates with sulfenes, which can yield 3H-1,2-dithiole 2,2-dioxides through a formal [3 + 2] pathway . Another method involves the reaction with primary alkylamines, leading to the formation of 1,2-dihydro-2-thioxo-3-pyridinecarbothioamides and other minor products . Additionally, the synthesis of related compounds like 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been reported, providing insights into the synthetic versatility of the core structure .

Molecular Structure Analysis

The molecular structure of 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione derivatives has been characterized using various spectroscopic techniques. For instance, the structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was elucidated using IR-NMR spectroscopy and single-crystal X-ray diffraction . Computational methods such as Hartree-Fock (HF) and density functional theory (DFT) have also been employed to predict the molecular geometry and vibrational frequencies of these compounds .

Chemical Reactions Analysis

3H-[1,2]dithiolo[3,4-b]pyridine-3-thione and its derivatives undergo various chemical reactions that lead to the formation of different heterocyclic systems. These reactions include 1,3-dipolar cycloaddition, replacement of sulfur atoms, and other unexpected reactions that result in diverse ring transformations . The reactivity of these compounds with nucleophiles has also been explored, leading to the synthesis of new derivatives with potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione derivatives have been studied to understand their behavior in different environments. For example, the solvatochromism and reactions with nucleophiles of 1,3-dithiolo[4,5-d]pyrimidine-2-thione and -2-selone derivatives have been investigated, revealing interesting electronic absorption spectra and the mobility of chlorine atoms in these compounds . Additionally, the potential of these compounds as sensors for water pollution by metal ions and protons has been suggested based on their photophysical characteristics .

Applications De Recherche Scientifique

Synthesis and Characterization

- 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione is involved in various chemical synthesis processes. For instance, it reacts with primary alkylamines to produce 1,2-dihydro-2-thioxo-3-pyridinecarbothioamides and other minor products, highlighting its reactivity and potential for creating new compounds (Borgna et al., 1993).

- The synthesis of 2-substituted isothiazolo[5,4-b]pyridine-3(2H)-thiones and N-substituted 2-sulfanylnicotinamides demonstrates the versatility of 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione derivatives in chemical production (Pregnolato et al., 2000).

Chemical Reactivity and Derivatives

- Studies have explored the creation of various heterocyclic systems like pyridyl-substituted [1,3]Dithiolo[4,5-b][1,4]dithiine-2-thiones, further expanding the range of derivatives and applications of 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione (Koshevaya et al., 2005).

- The synthesis of 1,3-dithiin dithioortho esters from reactions involving Fischer carbenes and 3H-1,2-dithiole-3-thione derivatives highlights the compound's utility in creating novel chemical structures (Granados et al., 2006).

Applications in Heterocyclic Chemistry

- 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione plays a crucial role in heterocyclic chemistry, as seen in the synthesis of polysubstituted pyridines and their transformation into bicycles and polycycles, indicating its importance in the development of complex organic compounds (Abu-Shanab et al., 2006).

Advanced Synthesis Techniques

- The compound is key in advanced synthesis techniques, such as in the creation of π-conjugated pyridine-based tetrathiafulvalene derivatives, showcasing its role in the synthesis of complex molecular structures (Niu et al., 2014).

Propriétés

IUPAC Name |

dithiolo[3,4-b]pyridine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NS3/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBHSIJPOQETLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333085 | |

| Record name | 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-[1,2]dithiolo[3,4-b]pyridine-3-thione | |

CAS RN |

3445-78-1 | |

| Record name | 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

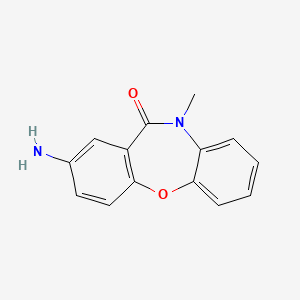

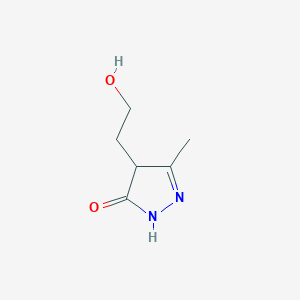

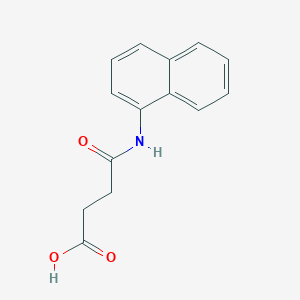

![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)